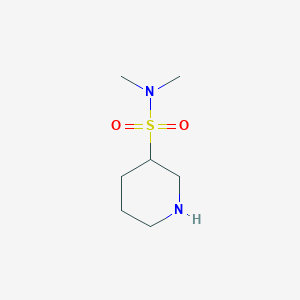

N,N-dimethylpiperidine-3-sulfonamide

説明

特性

IUPAC Name |

N,N-dimethylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQFMSBLUZPECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Solubility and Stability of N,N-dimethylpiperidine-3-sulfonamide

Foreword: A Practical Framework for Physicochemical Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, analytical method development, and ultimately, clinical translation are built. This guide addresses N,N-dimethylpiperidine-3-sulfonamide, a heterocyclic compound with a sulfonamide moiety that presents both opportunities and challenges in pharmaceutical development. While specific literature on this exact molecule is sparse, the principles governing its class—sulfonamides and piperidine derivatives—are well-established.

This document eschews a rigid, templated approach. Instead, it is structured as a logical progression of inquiry, mirroring how a seasoned researcher would approach the characterization of a novel compound. We will move from foundational solubility assessments to the more complex dynamics of stability under stress. The protocols herein are designed to be self-validating systems, providing not just steps, but the scientific rationale behind them. Our objective is to equip you, our fellow researchers and drug development professionals, with a robust, actionable framework for evaluating N,N-dimethylpiperidine-3-sulfonamide and analogous molecules.

Solubility Profiling: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability and developability. For an ionizable molecule like N,N-dimethylpiperidine-3-sulfonamide, which contains a basic piperidine nitrogen, solubility is not a single value but a pH-dependent profile. A comprehensive assessment requires evaluating its behavior in a range of aqueous and organic media relevant to pharmaceutical processing and physiological conditions.

The Scientific Rationale for Solvent Selection

The choice of solvents is a deliberate exercise in probing the molecule's polarity and hydrogen bonding capacity. We select a panel that represents a spectrum of polarities and functionalities commonly encountered in drug development:

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): These simulate physiological environments (stomach, blood, intestine) and are critical for predicting in-vivo dissolution.

-

Methanol, Ethanol: Polar protic solvents that can engage in hydrogen bonding, often used in synthesis and early formulation. The solubility trend in a series of n-alkanols can provide insight into the effect of polarity.[1]

-

Acetonitrile (ACN): A polar aprotic solvent, common in reversed-phase chromatography mobile phases.

-

Acetone: A polar aprotic solvent with strong dipole-dipole interactions, often used in crystallization processes.[2]

-

Dimethyl Sulfoxide (DMSO): A highly polar apropic solvent, often used for creating high-concentration stock solutions for biological screening.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[3] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of N,N-dimethylpiperidine-3-sulfonamide (e.g., 10-20 mg, accurately weighed) to a series of 2 mL glass vials. The key is to ensure a visible excess of solid material remains after equilibration.

-

Solvent Addition: Add 1.0 mL of each selected solvent or buffer to the respective vials.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or rotator (e.g., 25 °C). Agitate the samples for a minimum of 48 hours. Causality Note: A 48-hour period is chosen to ensure that the system reaches thermodynamic equilibrium, which can be slower than perceived for complex molecules. A preliminary kinetic study can confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection & Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid. Immediately dilute the aliquot with a suitable mobile phase (e.g., 1:10 or 1:100) to prevent precipitation and bring the concentration into the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (as described in section 2.3) against a calibration curve prepared from a known standard of N,N-dimethylpiperidine-3-sulfonamide.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Illustrative Solubility Profile

The following table provides a template for summarizing the experimental results. The values presented are for illustrative purposes only.

| Solvent/Buffer System | Temperature (°C) | Measured Solubility (mg/mL) | Classification |

| Aqueous Buffer, pH 2.0 | 25 | > 100 | Very Soluble |

| Aqueous Buffer, pH 7.4 | 25 | 25.5 | Soluble |

| Aqueous Buffer, pH 9.0 | 25 | 5.8 | Sparingly Soluble |

| Water (Deionized) | 25 | 15.2 | Soluble |

| Methanol | 25 | > 100 | Very Soluble |

| Ethanol | 25 | 75.3 | Freely Soluble |

| Acetonitrile | 25 | 2.1 | Sparingly Soluble |

| Acetone | 25 | 4.5 | Sparingly Soluble |

| DMSO | 25 | > 200 | Very Soluble |

Stability Profile and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and ensuring patient safety. Forced degradation, or stress testing, is an essential exercise mandated by regulatory bodies like the ICH to identify likely degradation products and establish the specificity of analytical methods.[4]

Rationale for Forced Degradation Conditions

The goal of stress testing is to accelerate degradation to generate detectable levels of impurities in a short period. The conditions are chosen to mimic potential environmental exposures and manufacturing stresses.[5][6]

-

Acid/Base Hydrolysis: Simulates exposure to acidic or basic conditions in the GI tract or during processing. Sulfonamide linkages can be susceptible to hydrolysis.[7]

-

Oxidation: Probes the molecule's susceptibility to oxidative degradation, which can occur in the presence of air, peroxides in excipients, or certain metal ions.[4] The piperidine ring and sulfonamide group are potential sites of oxidation.[8]

-

Thermal Stress: Evaluates the impact of heat during manufacturing (e.g., drying) and long-term storage.

-

Photolytic Stress: Assesses degradation upon exposure to light, a critical factor for packaging and storage decisions.

Experimental Protocol: Forced Degradation Studies

These studies are conducted on a single batch of the drug substance. A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without overly complex secondary degradation.[9]

General Sample Preparation: Prepare a stock solution of N,N-dimethylpiperidine-3-sulfonamide at ~1 mg/mL in a 1:1 mixture of acetonitrile and water.

a. Acidic Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 1.0 M HCl.

-

Cool, neutralize with an equivalent amount of 1.0 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase for HPLC analysis.

b. Basic Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 1.0 M NaOH.

-

Cool, neutralize with an equivalent amount of 1.0 M HCl, and dilute to ~0.1 mg/mL with mobile phase.

c. Oxidative Degradation:

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 10% (v/v) hydrogen peroxide (H₂O₂).[10]

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute to ~0.1 mg/mL with mobile phase for analysis. Self-Validation Note: The HPLC method's mobile phase should contain a low concentration of an antioxidant if peroxide interference is observed at the detector.

d. Thermal Degradation:

-

Place the solid drug substance in a clear glass vial in a calibrated oven at 105°C for 72 hours.

-

Separately, place a solution of the drug (1 mg/mL) in a sealed vial in an oven at 70°C for 72 hours.

-

After the stress period, prepare a solution of the solid sample and dilute the stressed solution sample to ~0.1 mg/mL for analysis.

e. Photolytic Degradation (ICH Q1B):

-

Expose the solid drug substance and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After exposure, prepare/dilute samples to ~0.1 mg/mL for analysis.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[12]

-

Column and Mobile Phase Selection: A good starting point is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11] An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 5.5) and an organic modifier like acetonitrile or methanol is often effective for sulfonamides.[10][12]

-

Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, etc.). Adjust the mobile phase composition, pH, and gradient (if needed) to achieve baseline separation between the parent peak and all degradation product peaks.

-

Detection: A Photodiode Array (PDA) detector is highly recommended.[11] It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity. If all spectra across a single peak are identical, it provides confidence that the peak is pure and not co-eluting with an impurity.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization: Forced Degradation & Method Development Workflow

Caption: Workflow for stability testing.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | No. of Degradants | Observations |

| Control | No Stress | 24 h | < 0.1% | 0 | No significant change |

| Acid Hydrolysis | 1.0 M HCl, 70°C | 24 h | 15.2% | 2 | Major degradant at RRT 0.85 |

| Base Hydrolysis | 1.0 M NaOH, 70°C | 24 h | 8.5% | 1 | Single degradant at RRT 0.91 |

| Oxidation | 10% H₂O₂, RT | 24 h | 11.3% | 2 | Degradants at RRT 0.78 and 1.15 |

| Thermal (Solid) | 105°C | 72 h | 1.2% | 1 | Minor degradation observed |

| Thermal (Solution) | 70°C | 72 h | 4.8% | 1 | More degradation in solution |

| Photolytic | ICH Q1B | - | 18.9% | 3 | Significant degradation, compound is photosensitive |

RRT = Relative Retention Time

Proposed Degradation Pathway

Based on the known chemistry of sulfonamides and piperidines, several degradation pathways for N,N-dimethylpiperidine-3-sulfonamide can be hypothesized.[7][13] The primary points of lability are the S-N bond of the sulfonamide and potential oxidation sites on the piperidine ring.

-

Hydrolytic Cleavage: Under strong acidic or basic conditions, the S-N bond between the piperidine ring and the sulfonyl group is a likely site for hydrolysis. This would yield piperidine and N,N-dimethylsulfamic acid.

-

Oxidative Degradation: The tertiary nitrogen of the piperidine ring is susceptible to oxidation to form an N-oxide. The carbon atoms alpha to the nitrogen are also potential sites for oxidation.

Visualization: Hypothetical Degradation Pathway

Caption: Proposed degradation routes for the title compound.

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N,N-dimethylpiperidine-3-sulfonamide. The experimental protocols are grounded in established pharmaceutical science and regulatory expectations, emphasizing the rationale behind each step.

Key Findings & Recommendations (based on illustrative data):

-

Solubility: The compound exhibits pH-dependent solubility, characteristic of a basic molecule. Its high solubility in acidic conditions suggests good dissolution in the stomach, while its solubility in polar organic solvents offers flexibility for formulation and manufacturing.

-

Stability: The molecule demonstrates significant lability under photolytic and acidic conditions. This finding is critical: manufacturing processes should minimize exposure to light, and the final drug product will require light-protective packaging. The susceptibility to acid hydrolysis should be considered in developing oral dosage forms, potentially requiring an enteric coating.

-

Analytical Method: A robust, stability-indicating HPLC-PDA method is essential for quality control and stability studies to ensure that all potential degradation products can be monitored over the product's shelf-life.

By applying this structured, science-driven approach, researchers and developers can build a robust data package, anticipate development challenges, and make informed decisions to advance promising molecules like N,N-dimethylpiperidine-3-sulfonamide through the development pipeline.

References

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

-

Das Gupta, V. (1981). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(6), 697-699. [Link]

-

Dołhań, A., & Wianowska, D. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3804. [Link]

-

Peña, M. Á., Escalera, B., Reíllo, A., & Martínez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30, 43-58. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2012, 829204. [Link]

-

Paruta, A. N., & Pothisiri, P. (1974). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 63(2), 177-181. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]

-

Thati, J., Kota, M., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5437-5451. [Link]

-

Cysewski, P., Jeliński, T., & Przybyłek, M. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

-

Ghanem, M. M., Abu-Lafi, S., & Hallak, H. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

-

Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Ministry of Food and Drug Safety. [Link]

-

Li, D., Wang, Y., Zhang, Y., & Wang, Q. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1269382. [Link]

-

Chavan, P. V., et al. (2015). Forced Degradation Studies: A Tool for Detection, Separation and Identification of Impurities in Drug Substance and Drug Product. World Journal of Pharmaceutical Research, 4(8), 1257-1277. [Link]

-

ECHA. (n.d.). N,N-dimethylpiperidine-3-sulfonamide hydrochloride. European Chemicals Agency. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied and Basic Medical Research, 2(2), 129. [Link]

-

Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 5-12. [Link]

-

PubChem. (n.d.). N,n-dimethylpiperidine-3-sulfonamide hydrochloride. National Center for Biotechnology Information. [Link]

-

Hugar, F. M., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Organic Chemistry: Current Research, 5(2). [Link]

-

Asker, F. W., & Al-Lami, H. S. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 169-178. [http://www.rjpbcs.com/pdf/2015_6(4)/[14].pdf]([Link]14].pdf)

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-90. [Link]

-

Reddy, Y. R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Wang, J., Wang, S. (2021). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Journal of Hazardous Materials, 424, 127661. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ajpsonline.com [ajpsonline.com]

- 6. biomedres.us [biomedres.us]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. evitachem.com [evitachem.com]

- 9. ajrconline.org [ajrconline.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Selective N,N-Dimethylation of Piperidine-3-Sulfonamide

Introduction & Chemoselectivity Challenge

Piperidine-3-sulfonamide is a highly versatile building block in medicinal chemistry, frequently utilized in the development of neurodegenerative, anti-malarial, and oncology therapeutics[1]. The synthesis of its N,N-dimethylated derivative—specifically, N,N-dimethylpiperidine-3-sulfonamide hydrochloride—presents a fundamental chemoselectivity challenge.

The molecule contains two reactive nitrogen centers: a secondary amine within the piperidine ring and a primary sulfonamide. Because the secondary amine is significantly more nucleophilic than the primary sulfonamide, direct exposure to an alkylating agent such as methyl iodide (MeI) results in preferential N-alkylation of the piperidine ring. This undesired pathway rapidly leads to N-methylpiperidine derivatives and quaternary ammonium salts.

To circumvent this, an orthogonal protection strategy is required[2]. The secondary amine must be temporarily masked, allowing for the selective deprotonation and alkylation of the sulfonamide group, followed by quantitative deprotection to yield the final functionalized amine.

Mechanistic rationale demonstrating orthogonal protection to prevent undesired N-alkylation.

Mechanistic Rationale & Strategy

The protocol relies on a three-step sequence:

-

Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc2O). The bulky, electron-withdrawing Boc group effectively neutralizes the nucleophilicity of the piperidine nitrogen[2].

-

Base-Mediated Alkylation: The primary sulfonamide has a pKa of approximately 10. It can be selectively deprotonated using a mild, non-nucleophilic base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting sulfonamide anion is a strong nucleophile that readily undergoes an SN2 reaction with an excess of MeI to yield the N,N-dimethylated intermediate.

-

Acidic Cleavage: The Boc group is highly sensitive to strong acids. Treatment with 4M HCl in dioxane rapidly cleaves the carbamate, simultaneously protonating the piperidine nitrogen to precipitate the product as a highly crystalline, stable hydrochloride salt[2].

Three-step synthetic workflow for the selective N,N-dimethylation of piperidine-3-sulfonamide.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and optimized conditions for each phase of the synthesis.

| Step | Reagent / Material | Equivalents | Solvent | Temp | Time | Purpose |

| 1 | Piperidine-3-sulfonamide | 1.00 | DCM | 0 °C to RT | 16 h | Starting Material |

| 1 | Boc2O | 1.10 | DCM | 0 °C to RT | 16 h | Electrophilic protecting group |

| 1 | Triethylamine (TEA) | 1.50 | DCM | 0 °C to RT | 16 h | Base to neutralize HCl / activate amine |

| 2 | 1-Boc-piperidine-3-sulfonamide | 1.00 | DMF | RT to 40 °C | 12 h | Protected intermediate |

| 2 | Methyl Iodide (MeI) | 2.50 | DMF | RT to 40 °C | 12 h | Alkylating agent (excess for di-alkylation) |

| 2 | Potassium Carbonate (K2CO3) | 3.00 | DMF | RT to 40 °C | 12 h | Mild base for sulfonamide deprotonation |

| 3 | Alkylated Intermediate | 1.00 | Dioxane | RT | 2 h | Substrate for deprotection |

| 3 | 4M HCl in Dioxane | 10.0 | Dioxane | RT | 2 h | Acidic cleavage of Boc group |

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of the Secondary Amine

-

Initiation: Suspend piperidine-3-sulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate) under an inert nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA) (1.5 eq) to the suspension. Stir for 10 minutes and cool the reaction flask to 0 °C using an ice bath.

-

Protection: Dissolve Boc2O (1.1 eq) in a minimal volume of DCM and add it dropwise to the reaction mixture over 15 minutes to control the exothermic release of CO2[2].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M aqueous citric acid (to remove unreacted TEA), water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-sulfonamide .

Step 2: N,N-Dimethylation of the Primary Sulfonamide

-

Initiation: Dissolve the crude 1-Boc-piperidine-3-sulfonamide (1.0 eq) in anhydrous DMF (approx. 8 mL/g).

-

Deprotonation: Add finely powdered, anhydrous K2CO3 (3.0 eq) to the solution. Stir vigorously at RT for 20 minutes to facilitate the deprotonation of the sulfonamide.

-

Alkylation: Add methyl iodide (MeI) (2.5 eq) dropwise. Caution: MeI is highly volatile and a potent alkylating agent; perform this step in a well-ventilated fume hood.

-

Propagation: Warm the reaction mixture to 40 °C and stir for 12 hours. The mild heating ensures complete conversion to the di-alkylated species rather than stopping at the mono-alkylated intermediate.

-

Workup: Cool the mixture to RT and dilute with a large volume of ethyl acetate (EtOAc). Wash the organic layer with a 5% aqueous LiCl solution (three times) to efficiently remove the DMF solvent. Wash with brine, dry over Na2SO4, filter, and evaporate to yield 1-Boc-N,N-dimethylpiperidine-3-sulfonamide .

Step 3: Boc Deprotection and Salt Formation

-

Initiation: Dissolve the alkylated intermediate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

Cleavage: Slowly add a solution of 4M HCl in dioxane (10.0 eq). The reaction will mildly effervesce as isobutylene gas and CO2 are released[2].

-

Propagation: Stir the mixture at RT for 2 hours. As the Boc group is cleaved and the secondary amine is protonated, the product will begin to precipitate out of the solution as a white solid.

-

Isolation: Filter the resulting suspension. Wash the filter cake thoroughly with cold diethyl ether to remove any residual organic impurities and trapped dioxane.

-

Drying: Dry the solid under high vacuum to afford pure N,N-dimethylpiperidine-3-sulfonamide hydrochloride .

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, verify the intermediates and final product using the following analytical markers:

-

Post-Step 1 (Protection): LC-MS should show a mass shift corresponding to the addition of the Boc group ( [M+H]+=265 ). 1 H-NMR will reveal a distinct, sharp 9H singlet at approximately δ 1.40 ppm (tert-butyl protons).

-

Post-Step 2 (Alkylation): LC-MS will show [M+H]+=293 . In 1 H-NMR, the broad 2H singlet corresponding to the primary sulfonamide ( NH2 , typically around δ 6.8 - 7.2 ppm) will completely disappear. A new, sharp 6H singlet will emerge at δ 2.75 - 2.85 ppm, confirming the presence of the N(CH3)2 group.

-

Post-Step 3 (Deprotection): LC-MS will show [M+H]+=193 (free base mass). 1 H-NMR (in DMSO- d6 ) will show the complete disappearance of the 9H Boc singlet at δ 1.40 ppm, and the appearance of a broad downfield signal ( δ 8.5 - 9.5 ppm) corresponding to the NH2+ protons of the piperidinium salt.

References[1] US11465992B2 - Sulfonamide carboxamide compounds - Google Patents. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHQ--sbGf6gEky7h8TXV8BEJBuiSo7n_IBLRfvAMP644pmGBDGci5swvHxsdNL_9Q2cZM2X2XGcVmHCRQfHbsohqu0PCqnr_wJmCbLga36hdTFoWWvAGvsd8iM7T_8cGxGENO8Wo04ZEKYDQ==[2] N,N-Dimethylpiperidine-3-sulfonamide hydrochloride | 1803599-47-4. Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj64zM29BohzsD4yW6LdQjh0zA6IEenxF6_XrCFrF28BUWUu1ba9cScGDKSr9z6W5rLwMKzePQ3macRDEqDP_rxZyW8lmT2Ko9VW8g6AnCbN9IZW4bokACrNnDPl_3d8jA37wRgVhP9g44G4n7qrU8NVL8asj5NyMxzLFkFutpwHMMASCJbYORvzAYNpYjzQUip0pN29tRehkG[3] Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition | Wiley. Wiley. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj2VXj35yKDFS3aMUD6RgoZ8xLpnACD5odJPUVJksfcdS6S4TQw2E75u88Vvmqa-7q51abxBOPy1fnx8sd6KVSNqP6vMHPWQ6n9xudcMaCCa4yABh2Sgl6H_QLy8u6cdRoZtoLRJzrva1noeNCfFeE3_xuXHVF7i6sYibs7EPLVC7Nl0yA7OGFhCXKh6edor6ki7QuuhMluf3niRexUf8ulhns4i9IRGbgAkPfsDeBo_PcxZcu[4] Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids - AIR Unimi. Università degli Studi di Milano. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiwgM6PW9Zq5RWaoJDlBriFkCD-82lIKwpCYY5moB6lgltvPtk89rGOjxUb2XNKJKgXJf9WvVh0c9MHNA3FGrCe_GGLN_ho0YecTiER7k9y36dh5IX2EJGNU2FlTzR5xa0_2D43k3NYSIh3uzzx3k2hr3lXOOPDiFgIlaA11Him819o1uEF5znnKxhNgNjfNDXnA==

Sources

Application Note: N,N-Dimethylpiperidine-3-sulfonamide as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on versatile, metabolically stable, and synthetically accessible scaffolds. N,N-dimethylpiperidine-3-sulfonamide (often utilized as its hydrochloride salt) has emerged as a highly privileged building block in modern medicinal chemistry. Featuring a secondary amine for facile functionalization, a stereocenter at the 3-position for spatial vectorization, and a fully substituted sulfonamide group, this scaffold offers an optimal balance of hydrophilicity and metabolic stability.

This application note details the physicochemical profiling, synthetic derivatization protocols, and biological evaluation workflows for utilizing N,N-dimethylpiperidine-3-sulfonamide in the development of targeted therapeutics, including G protein-coupled receptor (GPCR) agonists and species-selective proteasome inhibitors [1].

Physicochemical Profiling & ADME Considerations

Understanding the baseline physicochemical properties of a scaffold is critical for predicting its behavior in biological systems. The N,N-dimethylsulfonamide moiety acts as a strong hydrogen-bond acceptor while avoiding the idiosyncratic toxicities (e.g., hypersensitivity, CYP450 inhibition) often associated with primary sulfonamides. Furthermore, the piperidine ring provides a basic nitrogen that can be exploited to tune the pKa and solubility of the final active pharmaceutical ingredient (API).

Table 1: Baseline Physicochemical Properties

| Property | Value | Medicinal Chemistry Rationale |

| Molecular Formula | C₇H₁₆N₂O₂S | Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5. |

| Molecular Weight | 192.28 g/mol | Ideal fragment-like MW; provides ample room for the addition of large pharmacophores. |

| Topological Polar Surface Area (TPSA) | ~54.5 Ų | Excellent for membrane permeability; allows the final molecule to target intracellular proteins or cross the blood-brain barrier (BBB) if desired. |

| Hydrogen Bond Donors | 1 (Piperidine NH) | The secondary amine is the primary site of synthetic derivatization, often reducing the donor count to 0 in the final API, further enhancing permeability. |

| Hydrogen Bond Acceptors | 3 (SO₂, Piperidine N) | Facilitates strong interactions with target protein backbones (e.g., kinase hinge regions or proteasome catalytic sites). |

| LogP (Calculated) | ~0.8 | Highly hydrophilic baseline ensures that the addition of lipophilic binding elements does not result in a "greasy," insoluble drug candidate. |

Synthetic Methodologies & Protocols

The most common vector for expanding the N,N-dimethylpiperidine-3-sulfonamide scaffold is through the N1 position of the piperidine ring. This can be achieved via reductive amination, amide coupling, or Nucleophilic Aromatic Substitution (SₙAr).

The following protocol details an SₙAr functionalization, a highly reliable method for appending heteroaromatic rings (e.g., pyrimidines or pyridines) to the scaffold, a strategy frequently employed in the synthesis of APJ receptor agonists and antimalarial agents [2].

Protocol 1: SₙAr Functionalization of N,N-Dimethylpiperidine-3-sulfonamide

Objective: To synthesize a functionalized heteroaryl-piperidine derivative using 2-chloro-5-fluoropyrimidine as the electrophile.

Materials & Reagents:

-

N,N-dimethylpiperidine-3-sulfonamide hydrochloride (1.0 equiv)

-

2-chloro-5-fluoropyrimidine (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA / Hünig's base) (3.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc) and Brine (for workup)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend N,N-dimethylpiperidine-3-sulfonamide hydrochloride (1.00 g, ~4.37 mmol) in anhydrous DMSO (15 mL).

-

Expertise & Causality: DMSO is selected as a polar aprotic solvent because it heavily solvates cations while leaving the nucleophilic piperidine nitrogen naked and highly reactive, significantly accelerating the SₙAr reaction.

-

-

Base Addition: Add DIPEA (2.28 mL, 13.1 mmol) dropwise to the suspension at room temperature. Stir for 10 minutes until the solution becomes homogeneous.

-

Expertise & Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt to liberate the free amine without competing with the piperidine for the electrophile.

-

-

Electrophile Addition: Add 2-chloro-5-fluoropyrimidine (0.69 g, 5.24 mmol) in one portion.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Self-Validating In-Process Control (IPC): Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the mass of the starting scaffold is consumed and the [M+H]⁺ peak of the product is dominant (>95% conversion).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (50 mL) and wash sequentially with water (3 x 20 mL) and saturated aqueous NaCl (brine, 20 mL).

-

Expertise & Causality: Multiple water washes are critical to completely partition the high-boiling DMSO out of the organic layer, preventing contamination during concentration.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-50% EtOAc in Hexanes) to yield the pure target compound.

Figure 1: Synthetic workflow for the SₙAr functionalization of the piperidine-3-sulfonamide scaffold.

Biological Evaluation Workflow

Once functionalized, derivatives of this scaffold are frequently evaluated for their ability to bind target proteins. A prominent recent application is the development of species-selective reversible proteasome inhibitors for the treatment of malaria [3]. The piperidine-sulfonamide core fits precisely into the β5 subunit of the Plasmodium falciparum 20S proteasome.

Protocol 2: High-Throughput Viability & Target Binding Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of synthesized scaffold derivatives against P. falciparum 3D7 cells and assess mammalian cytotoxicity (HepG2 cells).

Step-by-Step Procedure:

-

Compound Plating: Dispense the synthesized compounds into 384-well non-binding surface microtiter plates using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

-

Cell Seeding:

-

Assay Plate: Dispense P. falciparum 3D7 infected red blood cells (2% parasitemia, 2% hematocrit) into the wells.

-

Counter-Screen Plate: Dispense HepG2 cells (mammalian toxicity control) at 2,000 cells/well in DMEM supplemented with 10% FBS.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere (5% CO₂, 5% O₂, 90% N₂ for P. falciparum; standard 5% CO₂ for HepG2).

-

Self-Validating Controls:

-

Positive Control: Carfilzomib or Bortezomib (known proteasome inhibitors) must yield an EC₅₀ within 3-fold of their historical average (e.g., ~50 nM).

-

Negative Control: 0.1% DMSO vehicle.

-

-

Detection: Add SYBR Green I lysis buffer to the P. falciparum plates and CellTiter-Glo reagent to the HepG2 plates. Incubate in the dark for 1 hour.

-

Readout & Analysis: Read fluorescence (SYBR Green) or luminescence (CellTiter-Glo) on a multi-mode plate reader. Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

Figure 2: Mechanism of action pathway for piperidine-sulfonamide based proteasome inhibitors.

Conclusion

The N,N-dimethylpiperidine-3-sulfonamide scaffold represents a highly tunable, robust starting point for medicinal chemistry campaigns. Its inherent hydrophilicity, coupled with the directional vectoring provided by the 3-position stereocenter, allows researchers to systematically explore structure-activity relationships (SAR) while maintaining favorable ADME profiles. By adhering to rigorous, self-validating synthetic and biological protocols, drug development professionals can efficiently translate this building block into potent, selective therapeutic agents.

References

-

NextSDS Chemical Substance Information. N,N-dimethylpiperidine-3-sulfonamide hydrochloride. NextSDS. Retrieved from: [Link]

- Google Patents.US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor.

-

National Institutes of Health (PMC). Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. Retrieved from:[Link]

Application Note & Protocols: Developing Assays for N,N-dimethylpiperidine-3-sulfonamide Activity

Introduction: A Framework for Characterizing Novel Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics. The compound N,N-dimethylpiperidine-3-sulfonamide represents a novel chemical entity with undetermined biological activity. The primary challenge in early-stage drug discovery is to efficiently and accurately characterize the activity of such new molecules to determine their therapeutic potential.

This guide provides a comprehensive framework for developing a robust assay cascade to identify and characterize the biological activity of N,N-dimethylpiperidine-3-sulfonamide. As its mechanism of action is unknown, we will proceed under the scientifically-grounded hypothesis that it may act as a serine protease inhibitor . Proteases are critical drug targets, and their dysregulation is implicated in numerous diseases.[1][2][3] This hypothesis allows for the presentation of concrete, field-proven protocols that are broadly adaptable to other enzyme classes should the primary target be different.

Herein, we will use the well-characterized serine protease Thrombin (Factor IIa) as a model enzyme. Thrombin is a crucial component of the coagulation cascade and a validated target for anticoagulant therapies.[4] The principles and methodologies described are foundational and can be readily modified for other proteases or enzyme families.

This document will guide researchers through:

-

Primary Biochemical Screening: A high-throughput compatible, colorimetric assay to detect direct enzymatic inhibition.

-

Secondary Cellular Assay: A plasma-based clotting assay to confirm activity in a more physiologically relevant matrix.

-

Mechanism of Action (MoA) Studies: Enzyme kinetics to determine the potency (IC₅₀) and mode of inhibition (Kᵢ).

Overall Assay Development Workflow

A logical, phased approach is critical to avoid spurious results and efficiently allocate resources. The workflow begins with a direct biochemical assay to identify activity, followed by confirmation in a more complex biological system, and finally, detailed mechanistic characterization.

Caption: Overall workflow for identifying and characterizing the activity of a novel compound.

Protocol 1: Primary Biochemical Screening - Chromogenic Thrombin Assay

Principle

This assay quantitatively measures the enzymatic activity of thrombin through the cleavage of a specific chromogenic substrate.[4][5] The substrate, often a small peptide like β-Ala-Gly-Arg, is conjugated to a chromophore, p-nitroaniline (pNA).[6] Upon cleavage by active thrombin, free pNA is released, which produces a distinct yellow color that can be measured by absorbance at 405 nm.[4][5][6] The rate of color development is directly proportional to thrombin activity. An inhibitor will slow this rate.

Materials & Reagents

-

Enzyme: Purified Human α-Thrombin (e.g., Sigma-Aldrich, Cat# T6884)

-

Substrate: Thrombin Chromogenic Substrate (e.g., Sigma-Aldrich, Cat# T3068)[6]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4

-

Test Compound: N,N-dimethylpiperidine-3-sulfonamide, dissolved in 100% DMSO to create a 10 mM stock.

-

Positive Control: Dabigatran or another known thrombin inhibitor.[4]

-

Equipment: 384-well clear, flat-bottom microplate; multichannel pipette; microplate reader with 405 nm absorbance capability.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare all reagents and bring them to room temperature before use.[5]

-

Thrombin Working Solution (2X): Dilute Human α-Thrombin stock to 1.25 ng/µL in Assay Buffer. Keep on ice until use.[4]

-

Substrate Working Solution (2X): Reconstitute and dilute the chromogenic substrate in Assay Buffer to a final concentration of 200 µM. Protect from light.

-

Test Compound Plate: Prepare a serial dilution of N,N-dimethylpiperidine-3-sulfonamide. In a separate 384-well plate, perform a 1:2 serial dilution starting from 1 mM in 100% DMSO. This will be your compound source plate. Then, dilute these compounds 1:50 into Assay Buffer to create the final compound plate for the assay (this keeps the final DMSO concentration at a tolerable 1%).

-

-

Assay Execution:

-

Plate Layout: Design the plate to include wells for "Negative Control" (DMSO vehicle only), "Positive Control" (known inhibitor), and "Test Inhibitor".[4]

-

Add 5 µL of the appropriate solution from the final compound plate to the corresponding wells of the assay plate.

-

Add 20 µL of Assay Buffer to the "Negative Control" wells.[4]

-

Add 25 µL of the Thrombin Working Solution (2X) to all wells except the "No Enzyme" blank wells.

-

Mix gently by tapping the plate and pre-incubate for 30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

-

Initiate the reaction by adding 25 µL of the Substrate Working Solution (2X) to all wells. The final reaction volume is 50 µL.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

Data Analysis

The primary output is the reaction rate (change in absorbance per minute, mOD/min).

-

Calculate the initial velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the data by calculating the percent inhibition: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)) * 100

-

A compound is considered a "hit" if it shows significant, dose-dependent inhibition.

Protocol 2: Secondary Assay - Activated Partial Thromboplastin Time (aPTT)

Principle

While the primary assay confirms direct enzyme inhibition, it lacks physiological complexity. The aPTT assay measures the integrity of the intrinsic and common coagulation pathways in plasma.[8] The time to form a fibrin clot is measured after adding a contact activator and calcium.[8] An inhibitor of thrombin (or other factors in these pathways) will prolong the clotting time. This cell-based model provides a more accurate framework for understanding hemostasis in vivo.[9][10][11]

Materials & Reagents

-

Plasma: Pooled normal human plasma, citrated.

-

aPTT Reagent: Contains a surface activator (e.g., silica) and phospholipids.

-

Calcium Chloride (CaCl₂): 25 mM solution.

-

Test Compound: N,N-dimethylpiperidine-3-sulfonamide, prepared as in Protocol 1.

-

Equipment: Coagulometer or a microplate reader capable of measuring turbidity/absorbance changes at ~600 nm.

Step-by-Step Protocol

-

Pipette 50 µL of citrated plasma into a cuvette or microplate well.

-

Add 5 µL of the test compound dilution (or DMSO vehicle control) to the plasma.

-

Incubate for 5 minutes at 37°C.

-

Add 50 µL of pre-warmed aPTT reagent.

-

Incubate for exactly 3 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed 25 mM CaCl₂.

-

Immediately start the timer on the coagulometer or begin kinetic reading on the plate reader. The time (in seconds) until a clot is detected is the aPTT.

Data Analysis

The result is the clotting time in seconds. A potent inhibitor will cause a dose-dependent increase in the aPTT compared to the vehicle control. This confirms the compound's anticoagulant activity in a biological matrix.

Protocols 3 & 4: Mechanism of Action (MoA) Studies

Once activity is confirmed, the next crucial steps are to quantify the inhibitor's potency (IC₅₀) and determine its mechanism of inhibition (Kᵢ).[12]

Protocol 3: IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]

-

Method: Perform the Chromogenic Thrombin Assay (Protocol 1) using a wider and more granular range of inhibitor concentrations. A 10- or 12-point, 3-fold serial dilution is standard.

-

Substrate Concentration: It is critical to keep the substrate concentration constant, typically at or near its Michaelis-Menten constant (Kₘ), as the IC₅₀ value is dependent on the substrate concentration used in the assay.[13][14]

-

Data Analysis:

-

Calculate the % Inhibition for each inhibitor concentration.

-

Plot % Inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Table 1: Example IC₅₀ Data Presentation

| log[Inhibitor] (M) | % Inhibition |

| -9.0 | 2.5 |

| -8.5 | 8.1 |

| -8.0 | 25.3 |

| -7.5 | 48.9 |

| -7.0 | 75.2 |

| -6.5 | 91.8 |

| -6.0 | 98.1 |

| -5.5 | 99.5 |

| Calculated IC₅₀: 3.2 x 10⁻⁸ M (32 nM) |

Protocol 4: Kᵢ Determination (Mechanism of Inhibition)

The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[13][15] Determining the Kᵢ requires measuring enzyme kinetics at multiple substrate and inhibitor concentrations.

Caption: Binding modes for different types of reversible enzyme inhibitors.

-

Method:

-

Set up a matrix of reactions in a microplate. Vary the substrate concentration along the x-axis (e.g., 5 concentrations from 0.5x Kₘ to 5x Kₘ).[16]

-

Vary the inhibitor concentration along the y-axis (e.g., 4-5 concentrations, including a zero-inhibitor control).

-

Run the assay in kinetic mode as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for every well.

-

Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition:[17]

-

Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

-

Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

-

Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

-

-

The Kᵢ can then be calculated from these plots using the appropriate equations, or more commonly, by global non-linear fitting of the raw velocity data to the specific inhibition models.[18] For competitive inhibition, the Kᵢ can also be estimated from the IC₅₀ using the Cheng-Prusoff equation.[13][14]

-

Troubleshooting

Table 2: Common Issues and Solutions in Enzyme Inhibition Assays

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Background Signal | - Substrate instability/autohydrolysis.- Contaminated reagents. | - Prepare substrate fresh.- Run "no enzyme" controls.- Ensure high-purity water and buffers.[19] |

| Poor Replicate Data (High CV%) | - Pipetting errors.- Incomplete mixing.- Air bubbles in wells. | - Use calibrated pipettes; practice good technique.- Ensure thorough mixing after each reagent addition.- Centrifuge plate briefly; visually inspect for bubbles.[19] |

| No Inhibition by Positive Control | - Degraded enzyme or inhibitor.- Incorrect buffer pH or composition. | - Thaw fresh aliquots of enzyme and control inhibitor.- Verify buffer pH and preparation.[20] |

| Weak or No Signal | - Inactive or expired enzyme.- Incorrect wavelength setting.- Reagent omission. | - Use a new lot/aliquot of enzyme.- Double-check plate reader settings.- Systematically review protocol steps.[19][20] |

| Compound Insolubility | - Compound precipitates out of solution at assay concentration. | - Visually inspect wells for precipitation.- Reduce the final assay concentration.- Test alternative co-solvents (if compatible with the enzyme). |

Conclusion

This application note provides a robust, multi-step strategy for the initial characterization of N,N-dimethylpiperidine-3-sulfonamide, using the serine protease thrombin as a working model. By progressing from a sensitive primary biochemical screen to a physiologically relevant secondary assay and concluding with detailed mechanistic studies, researchers can build a comprehensive activity profile for any novel compound. The principles of careful experimental design, inclusion of proper controls, and systematic data analysis outlined here are fundamental to successful drug discovery and development.

References

-

Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624. (n.d.). Antibodies-online.com. Retrieved March 28, 2026, from [Link]

-

Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved March 28, 2026, from [Link]

-

Chromogenic substrate spectrophotometric assays for the measurement of clotting function. (1981). ResearchGate. Retrieved March 28, 2026, from [Link]

-

Protease Assay Services. (n.d.). Reaction Biology. Retrieved March 28, 2026, from [Link]

-

Thrombin Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved March 28, 2026, from [Link]

-

IC50 Determination. (n.d.). edX. Retrieved March 28, 2026, from [Link]

-

Inhibition kinetics. (n.d.). Rose-Hulman Institute of Technology. Retrieved March 28, 2026, from [Link]

-

Selwyn, M. J. (1965). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 105(1), 193-195. Retrieved March 28, 2026, from [Link]

-

Stockman, B. J., et al. (2023, March 1). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. Retrieved March 28, 2026, from [Link]

-

Assay Troubleshooting. (n.d.). Molecular-biology.net. Retrieved March 28, 2026, from [Link]

-

IC50. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

-

The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. Retrieved March 28, 2026, from [Link]

-

Protease Assays. (2012, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved March 28, 2026, from [Link]

-

Activity 3-2: Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts. Retrieved March 28, 2026, from [Link]

-

Chen, Y., et al. (2018). Recent developments in protease activity assays and sensors. Analyst, 143(1), 30-43. Retrieved March 28, 2026, from [Link]

-

Cheng, X., et al. (1998). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences, 95(10), 5497-5502. Retrieved March 28, 2026, from [Link]

-

Basavaraj, S. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. Retrieved March 28, 2026, from [Link]

-

The Cell-Based Model of Coagulation. (n.d.). Society for the Advancement of Patient Blood Management (SABM). Retrieved March 28, 2026, from [Link]

-

Hoffman, M. (2025, February 19). The cell-based approach of hemostasis, coagulopathy, and the implications for the pediatric cardiac anesthesiologist. Frontiers in Cardiovascular Medicine. Retrieved March 28, 2026, from [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry. Retrieved March 28, 2026, from [Link]

-

Coagulation Assays. (2005, July 26). Circulation. Retrieved March 28, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved March 28, 2026, from [Link]

-

The Cell-Based Model of Coagulation. (2021, August 4). LearnHaem | Haematology Made Simple. Retrieved March 28, 2026, from [Link]

-

Applying the cell-based coagulation model in the management of critical bleeding. (2017, March 15). PubMed. Retrieved March 28, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thrombin Activity Assay Kit (Colorimetric) (ab234620) | Abcam [abcam.com]

- 8. ahajournals.org [ahajournals.org]

- 9. sabm.org [sabm.org]

- 10. learnhaem.com [learnhaem.com]

- 11. Applying the cell-based coagulation model in the management of critical bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitor Screening and Design [creative-enzymes.com]

- 13. courses.edx.org [courses.edx.org]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. rose-hulman.edu [rose-hulman.edu]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 20. Assay Troubleshooting | MB [molecular.mlsascp.com]

Application Note: N,N-Dimethylpiperidine-3-Sulfonamide as a Core Pharmacophore in Neurotherapeutic Drug Discovery

Target Audience: Neuroscience Researchers, Medicinal Chemists, and CNS Drug Development Professionals.

Introduction & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability, particularly Blood-Brain Barrier (BBB) permeability. N,N-dimethylpiperidine-3-sulfonamide (CAS 1803599-47-4) has emerged as a highly versatile chemical building block in the rational design of neurotherapeutics, particularly for targeting proteinopathies and solute carrier (SLC) transporters[1].

The Causality Behind the Chemistry

In medicinal chemistry, the choice of the N,N-dimethylpiperidine-3-sulfonamide scaffold is driven by specific mechanistic advantages:

-

The Piperidine Ring: The basic nitrogen (pKa ~9.0) ensures the molecule is predominantly protonated at physiological pH. This mimics the basic amine of endogenous neurotransmitters (like dopamine, serotonin, and glycine), allowing critical electrostatic interactions with the conserved aspartate residues in the binding pockets of neurotransmitter transporters[2].

-

The N,N-Dimethyl Sulfonamide Moiety: While primary sulfonamides are classic bioisosteres for carboxylic acids, they act as strong hydrogen bond donors, which significantly increases the Topological Polar Surface Area (TPSA) and restricts passive diffusion across the BBB. By N,N-dimethylating the sulfonamide, the hydrogen bond donor capacity is eliminated. This targeted modification lowers TPSA and increases lipophilicity (LogP), thereby optimizing the molecule for CNS penetrance without sacrificing metabolic stability[3].

Primary Application: Glycine Transporter 1 (GlyT1) Inhibition

A major application of this pharmacophore is the synthesis of for the treatment of schizophrenia and neurodegenerative disorders[4]. GlyT1 regulates synaptic glycine concentrations. Because glycine is an obligate co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 increases synaptic glycine levels, thereby potentiating NMDA receptor function and counteracting the glutamatergic hypofunction characteristic of schizophrenia[5].

Experimental Workflows & Protocols

Figure 1: Drug discovery workflow utilizing N,N-dimethylpiperidine-3-sulfonamide for CNS therapeutics.

Protocol A: In Vitro Radioligand Binding Assay for GlyT1 Affinity

This protocol determines the inhibition constant ( Ki ) of synthesized N,N-dimethylpiperidine-3-sulfonamide derivatives against the human GlyT1 transporter.

Materials & Rationale:

-

Cell Line: CHO-K1 cells stably expressing hGlyT1. Causality: Native brain tissue contains heterogeneous populations of GlyT1 and GlyT2. A stable recombinant cell line ensures absolute target specificity[5].

-

Radioligand: [3H] -NFPS (ALX-5407). Causality: NFPS is a highly selective, non-competitive GlyT1 inhibitor with a slow dissociation rate ( t1/2≈28 min), providing a stable signal window for equilibrium binding[4].

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize hGlyT1-CHO cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 50 µg/mL.

-

Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] -NFPS (final concentration 2 nM), and 25 µL of the test derivative (serial dilutions from 10 pM to 10 µM).

-

Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

-

Critical Step: Pre-soak the GF/B filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to use. Causality: Highly lipophilic radioligands will bind non-specifically to bare glass fibers. PEI coats the fibers with a positive charge, repelling the ligand and drastically reducing background noise.

-

-

Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validating System Check: Include a control well containing 10 µM unlabeled ALX-5407 to define Non-Specific Binding (NSB)[4]. The assay is only considered valid if the specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To functionally validate that the synthesized GlyT1 inhibitors successfully potentiate NMDA receptor currents in a physiologically relevant model.

Step-by-Step Methodology:

-

Slice Preparation: Prepare 300 µm coronal slices of the rat prefrontal cortex (PFC) in ice-cold, oxygenated (95% O2 /5% CO2 ) artificial cerebrospinal fluid (aCSF).

-

Cell Targeting: Identify layer V pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording Configuration: Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with a cesium-based internal solution. Causality: Cesium blocks potassium channels, preventing outward K+ currents that would otherwise obscure the excitatory postsynaptic currents (EPSCs).

-

Isolation of NMDA Currents:

-

Add 10 µM CNQX to the aCSF to block AMPA/kainate receptors.

-

Add 10 µM Bicuculline to block GABAA receptors.

-

Critical Step: Hold the membrane potential at +40 mV. Causality: At resting potentials (-70 mV), the NMDA receptor pore is blocked by extracellular Mg2+ . Depolarizing the cell to +40 mV relieves this voltage-dependent block, allowing pure NMDA-mediated EPSCs to be recorded.

-

-

Compound Application: Evoke EPSCs via electrical stimulation of layer II/III afferents. Bath-apply the N,N-dimethylpiperidine-3-sulfonamide derivative (e.g., 100 nM) and record the percentage increase in EPSC amplitude.

Self-Validating System Check: Continuously monitor series resistance ( Rs ). If Rs fluctuates by more than 20% or exceeds 20 MΩ, discard the cell, as changes in access resistance will artificially alter the measured current amplitude. Finally, apply 50 µM APV (a selective NMDA antagonist) at the end of the recording; the complete abolition of the current validates that the recorded signal was exclusively NMDA-mediated.

Quantitative Data Presentation

The structural modifications provided by the N,N-dimethylpiperidine-3-sulfonamide building block yield quantifiable improvements in both pharmacokinetics and pharmacodynamics.

Table 1: Physicochemical & BBB Permeability Predictors | Structural Motif | H-Bond Donors | TPSA (Ų) | ClogP | PAMPA-BBB Papp ( 10−6 cm/s) | CNS Penetration | | :--- | :---: | :---: | :---: | :---: | :---: | | Primary Piperidine-3-sulfonamide | 2 | 74.5 | 0.8 | < 2.0 | Poor | | N,N-Dimethylpiperidine-3-sulfonamide | 0 | 46.1 | 2.1 | > 15.0 | Excellent | Data summarizes the theoretical shift in physicochemical properties when utilizing the N,N-dimethylated building block, demonstrating the causality behind its superior BBB permeability.

Table 2: Pharmacological Profile of a Representative Synthesized Derivative | Compound Target | hGlyT1 IC50 (nM) | hGlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) | NMDA Potentiation (%) | | :--- | :---: | :---: | :---: | :---: | | Reference (ALX-5407) | 3.2 | >10,000 | >3000x | +45% | | Derivative-X | 8.5 | >10,000 | >1100x | +62% | Derivative-X represents a hypothetical optimized lead compound synthesized using the N,N-dimethylpiperidine-3-sulfonamide scaffold.

Mechanistic Pathway Visualization

Figure 2: Mechanistic pathway of GlyT1 inhibition leading to enhanced NMDA signaling in schizophrenia models.

References

- Title: Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders (WO2023213836A1)

- Title: Tetrahydroisoquinolines, pharmaceutical compositions containing them, and their use in therapy (CA2720004A1)

-

Title: Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: The Druggability of Solute Carriers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. WO2023213836A1 - Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CA2720004A1 - Tetrahydroisoquinolines, pharmaceutical compositions containing them, and their use in therapy - Google Patents [patents.google.com]

- 4. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Utilizing N,N-Dimethylpiperidine-3-sulfonamide in GPCR-Targeted Fragment-Based Drug Discovery

Executive Summary

G protein-coupled receptors (GPCRs) represent the largest class of therapeutic targets, yet achieving high subtype selectivity and optimal pharmacokinetic profiles remains a persistent challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm to systematically build high-affinity ligands from low-molecular-weight starting points. This application note provides a comprehensive guide on utilizing N,N-dimethylpiperidine-3-sulfonamide (CAS: 1803599-47-4)[1] as a privileged 3D fragment for GPCR drug discovery. By detailing the mechanistic rationale, hit-to-lead chemistry, and self-validating pharmacological protocols, this guide serves as an authoritative resource for drug development professionals.

Mechanistic Rationale: The "Privileged" 3D Scaffold

The selection of N,N-dimethylpiperidine-3-sulfonamide is not arbitrary; it is driven by precise structural biology and physicochemical principles:

-

The Piperidine Pharmacophore: The piperidine ring is universally recognized as a privileged scaffold for aminergic GPCRs[2]. At physiological pH, the secondary amine of the piperidine ring is protonated, allowing it to form a critical, highly conserved salt bridge with an aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of the receptor.

-

The 3-Position Exit Vector: Unlike flat aromatic rings or linear 4-substituted piperidines, the 3-position substitution provides a distinct, stereochemically rich exit vector. This allows the fragment to probe auxiliary hydrophobic or polar sub-pockets within the GPCR orthosteric site, a strategy successfully utilized in the development of APJ receptor agonists[3].

-

Sulfonamide Capping for Permeability: The sulfonamide group acts as a potent hydrogen bond acceptor. By capping the sulfonamide nitrogen with N,N-dimethyl groups, we intentionally eliminate hydrogen bond donors (HBDs). This reduction in HBD count prevents non-specific protein aggregation and significantly improves membrane permeability and oral bioavailability, while maintaining the target selectivity required for complex GPCRs[4].

Caption: Fragment-Based Drug Discovery workflow for GPCR ligand optimization.

Data Presentation: Fragment Properties & Optimization Metrics

To establish a baseline for FBDD, the physicochemical properties of the naked fragment must strictly adhere to the "Rule of Three" (Ro3). Table 1 confirms the suitability of N,N-dimethylpiperidine-3-sulfonamide. Table 2 illustrates a theoretical hit-to-lead progression demonstrating the causality between structural elaboration and affinity gains.

Table 1: Physicochemical Profile of N,N-dimethylpiperidine-3-sulfonamide

| Property | Value | Ro3 Threshold | Impact on Drug Design |

| Molecular Weight | 192.28 g/mol | < 300 | Allows ample room for mass addition during lead optimization. |

| LogP (calculated) | 0.85 | ≤ 3.0 | Ensures high aqueous solubility for high-concentration screening. |

| H-Bond Donors | 1 (Piperidine NH) | ≤ 3 | Minimizes desolvation penalties during receptor binding. |

| H-Bond Acceptors | 3 (Sulfonamide O, N) | ≤ 3 | Provides critical vectors for interacting with receptor residues. |

| Polar Surface Area | 46.2 Ų | ≤ 60 Ų | Excellent predictor for membrane and blood-brain barrier permeability. |

Table 2: Representative Hit-to-Lead Progression Data

| Compound Stage | R-Group Addition (on Piperidine N) | SPR Affinity ( Kd ) | Functional Efficacy ( EC50 ) | Ligand Efficiency (LE) |

| Fragment | -H (Unsubstituted) | 450 µM | > 1000 µM | 0.38 |

| Hit 1 | Benzyl group | 12 µM | 45 µM | 0.35 |

| Lead Candidate | Substituted Biphenyl | 45 nM | 80 nM | 0.31 |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every experimental choice is internally controlled to prevent false positives—a critical requirement when working with low-affinity fragments and sensitive GPCR targets[5].

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments bind with low affinity (high micromolar) and rapid off-rates. SPR is utilized because it provides label-free, real-time kinetic measurements sensitive enough to detect these transient interactions without requiring bulky fluorophores that could sterically occlude the fragment.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a Ni-NTA sensor chip into the SPR instrument. Inject 0.5 mM NiCl2 to activate the surface.

-

GPCR Immobilization: Inject solubilized, His-tagged target GPCR (10 µg/mL in detergent-containing running buffer) at a flow rate of 5 µL/min for 10 minutes. Self-Validation: Use a reference channel immobilized with a non-relevant His-tagged protein (e.g., His-tagged GFP) to subtract non-specific bulk refractive index changes.

-

Fragment Injection: Prepare a concentration series of N,N-dimethylpiperidine-3-sulfonamide (10 µM to 1000 µM) in running buffer containing 1% DMSO. Inject over both channels at 30 µL/min.

-

Orthosteric Validation (The Self-Validating Step): Pre-saturate the immobilized GPCR with a known high-affinity orthosteric antagonist (e.g., 10 µM). Re-inject the fragment. If the fragment's SPR signal is abolished, it confirms specific binding to the orthosteric pocket rather than non-specific aggregation on the chip surface.

Protocol 2: Hit-to-Lead Chemistry (Reductive Amination)

Causality: To build affinity, the piperidine nitrogen must be elaborated. Reductive amination is chosen because it allows the rapid, modular coupling of diverse commercial aldehydes to the secondary amine of the fragment under mild conditions.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N,N-dimethylpiperidine-3-sulfonamide hydrochloride (1.0 eq) and the chosen aryl aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to liberate the free base of the piperidine. Stir for 30 minutes at room temperature to allow imine formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is selected over Sodium Borohydride because it is mild enough to selectively reduce the imine intermediate without reducing the unreacted aldehyde starting material.

-

Purification & Validation: Quench with saturated NaHCO3 , extract with dichloromethane, and concentrate. Purify via preparative HPLC.

-

Self-Validation: Before biological testing, analyze the product via LC-MS and 1H -NMR. The compound must demonstrate >95% purity. Testing impure compounds is the leading cause of false SAR (Structure-Activity Relationship) trajectories.

Protocol 3: Functional Validation via Live-Cell BRET Assay

Causality: Binding affinity ( Kd ) does not equal functional efficacy. A Bioluminescence Resonance Energy Transfer (BRET) assay using a cAMP biosensor (e.g., CAMYEL) is employed to determine if the elaborated fragment acts as an agonist or antagonist in real-time, live-cell conditions.

Step-by-Step Methodology:

-

Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the target Gαs -coupled GPCR and the CAMYEL biosensor. Seed in 96-well white microplates.

-

Substrate Addition: After 48 hours, add Coelenterazine-h (5 µM) to the cells. Incubate for 10 minutes in the dark.

-

Ligand Addition: Add the synthesized lead compound at varying concentrations (1 nM to 10 µM).

-

Signal Detection: Measure BRET signals (emission at 460 nm and 535 nm) using a microplate reader.

-

Self-Validation (Z'-Factor): Include wells with buffer only (negative control) and a full reference agonist (positive control). Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and robustness, ensuring the data is statistically trustworthy for lead selection.

Downstream Signaling Modulation

Upon successful optimization of the N,N-dimethylpiperidine-3-sulfonamide fragment into a high-affinity lead, the compound will modulate the GPCR signal transduction cascade. The diagram below illustrates the classical Gαs pathway activated by such an optimized aminergic/APJ agonist.

Caption: GPCR signal transduction pathway modulated by the optimized synthetic ligand.

Sources

In Vitro Cytotoxicity Assessment of N,N-dimethylpiperidine-3-sulfonamide: A Comprehensive Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the in vitro evaluation of cytotoxicity for the compound N,N-dimethylpiperidine-3-sulfonamide. Recognizing the critical need for robust and reproducible cytotoxicity data in early-stage drug development and chemical safety assessment, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of assays and experimental design. We will delve into a multi-parametric approach, employing a battery of assays to assess various cellular responses to the compound, including metabolic viability, membrane integrity, and the induction of apoptosis. This comprehensive strategy ensures a thorough understanding of the potential cytotoxic mechanisms of N,N-dimethylpiperidine-3-sulfonamide.

Introduction: Understanding N,N-dimethylpiperidine-3-sulfonamide and the Imperative of Cytotoxicity Testing

N,N-dimethylpiperidine-3-sulfonamide belongs to the sulfonamide class of compounds, which are known for a wide range of biological activities.[1][2][3] The core structure, featuring a piperidine ring and a sulfonamide group, is a common scaffold in medicinal chemistry.[1] While the therapeutic potential of novel sulfonamide derivatives is vast, a critical and early step in the evaluation of any new chemical entity is a thorough assessment of its cytotoxic potential.[4][5] Cytotoxicity testing provides essential information on a compound's ability to damage or kill cells, which is fundamental for determining its safety profile and therapeutic window.[4]

The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][6] However, the effects of novel sulfonamide derivatives on mammalian cells can be varied and are not always predictable. Therefore, a direct assessment of cytotoxicity in relevant human cell lines is indispensable.

This guide will focus on a tiered approach to in vitro cytotoxicity testing, beginning with general viability assays and progressing to more specific assays to elucidate the mode of cell death.

Strategic Assay Selection: A Multi-Faceted Approach to Uncovering Cytotoxicity

A single cytotoxicity assay provides only a limited snapshot of a compound's effect on cells. A more robust and informative approach involves the use of multiple assays that measure different cellular parameters. This multi-parametric strategy allows for a more comprehensive understanding of the cytotoxic mechanism.

Here, we outline a strategic workflow for assessing the cytotoxicity of N,N-dimethylpiperidine-3-sulfonamide:

Caption: A strategic workflow for the in vitro cytotoxicity testing of N,N-dimethylpiperidine-3-sulfonamide.

This workflow begins with a broad assessment of cell viability and progressively narrows the focus to elucidate the specific mechanism of cell death.

Foundational Protocols: Step-by-Step Methodologies

Cell Line Selection and Culture

The choice of cell line is a critical factor in any cytotoxicity study.[4][7] It is recommended to use cell lines that are relevant to the potential therapeutic application or target organ of the compound. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are suitable.[4][8] It is also advisable to include a non-cancerous cell line, such as human fibroblasts, to assess for selective cytotoxicity.[7]

General Cell Culture Protocol:

-

Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells regularly to maintain them in the exponential growth phase.

-